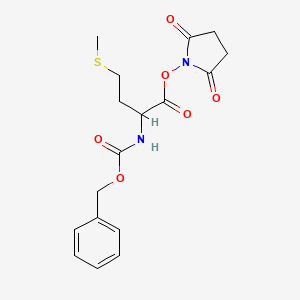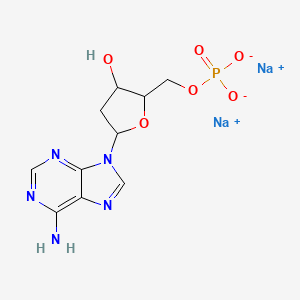
b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl: is a glucoside compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a glucopyranoside moiety attached to a naphthalenyl group, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl typically involves the glycosylation of a naphthalenyl derivative with a glucopyranoside donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as glycosyltransferases, to achieve regioselective glycosylation. This enzymatic approach offers advantages in terms of environmental sustainability and cost-effectiveness. The process typically involves the fermentation of microbial cultures engineered to express the desired glycosyltransferase, followed by extraction and purification of the target compound.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group on the naphthalenyl moiety can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The double bonds in the naphthalenyl ring can be reduced to yield a fully saturated cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with various functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium azide or alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 4-keto-2,7-dimethyl-1-naphthalenyl glucopyranoside.
Reduction: Formation of 5,8-dihydro-4-hydroxy-2,7-dimethyl-1-cyclohexyl glucopyranoside.
Substitution: Formation of 4-alkoxy-2,7-dimethyl-1-naphthalenyl glucopyranoside derivatives.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of glycosylated natural products and pharmaceuticals.
Biology: In biological research, b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl is studied for its potential role in modulating enzyme activity and cellular signaling pathways.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and antioxidant agent, making it a candidate for drug development.
Industry: In the industrial sector, this glucoside is explored for its potential use in the formulation of cosmetics and personal care products due to its bioactive properties.
作用机制
The mechanism of action of b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The glucopyranoside moiety enhances the compound’s solubility and bioavailability, allowing it to effectively modulate biological pathways. The naphthalenyl group is responsible for the compound’s antioxidant activity, which involves scavenging free radicals and reducing oxidative stress in cells.
相似化合物的比较
n-Octyl β-D-glucopyranoside: A non-ionic detergent used in biochemical applications.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): A flavor compound with antioxidant properties.
2’-Dihydroxy-3’,4’-dimethoxyisoflavan-7-O-β-D-glucopyranoside: An isoflavonoid glucoside with potential health benefits.
Uniqueness: b-D-Glucopyranoside,5,8-dihydro-4-hydroxy-2,7-dimethyl-1-naphthalenyl stands out due to its unique combination of a glucopyranoside and a naphthalenyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C18H24O7 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
2-[(4-hydroxy-2,7-dimethyl-5,8-dihydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H24O7/c1-8-3-4-10-11(5-8)17(9(2)6-12(10)20)25-18-16(23)15(22)14(21)13(7-19)24-18/h3,6,13-16,18-23H,4-5,7H2,1-2H3 |
InChI 键 |
LQVPXEJSWXVRLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC2=C(C=C(C(=C2C1)OC3C(C(C(C(O3)CO)O)O)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate](/img/structure/B12320465.png)
![Sodium;3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12320478.png)
![(3R,4aS,10bR)-4a,5,6,10b-Tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol](/img/structure/B12320486.png)

![2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione](/img/structure/B12320493.png)


![1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B12320514.png)

